

Spectroscopic Profile of 3-Benzoylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzoylbenzonitrile

Cat. No.: B15345663

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Benzoylbenzonitrile**. It includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also outlined to aid in method development and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Benzoylbenzonitrile**. This data is essential for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1 - 8.2	m	1H	Aromatic H
~7.9 - 8.0	m	1H	Aromatic H
~7.8 - 7.9	m	2H	Aromatic H
~7.6 - 7.7	m	2H	Aromatic H
~7.5 - 7.6	t	1H	Aromatic H
~7.4 - 7.5	t	2H	Aromatic H

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift increments for aromatic protons influenced by carbonyl and cyano groups.

1.1.2. ^{13}C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~195 - 197	C=O (Ketone)
~137 - 139	Aromatic C
~135 - 137	Aromatic C
~133 - 135	Aromatic C
~131 - 133	Aromatic C
~130 - 132	Aromatic C
~128 - 130	Aromatic C
~117 - 119	C \equiv N (Nitrile)
~112 - 114	Aromatic C

Note: Predicted values are based on typical chemical shifts for carbons in aromatic ketones and nitriles.^[1]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2230 - 2210	Strong, Sharp	C≡N stretch (nitrile)
~1670 - 1650	Strong	C=O stretch (aromatic ketone)
~1600 - 1450	Medium-Strong	C=C stretch (aromatic)
~1300 - 1200	Medium	C-C stretch
~900 - 650	Strong	C-H bend (aromatic)

Note: These are characteristic absorption frequencies for the functional groups present in **3-Benzoylbenzonitrile**.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
207	High	[M] ⁺ (Molecular Ion)
180	Medium	[M - HCN] ⁺
130	Medium	[C ₆ H ₄ CO] ⁺
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: Fragmentation pattern is predicted based on the stability of benzoyl and phenyl cations, a common pathway for aromatic ketones.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution solution-state NMR spectroscopy is the primary method for determining the detailed structure of molecules.[2]

Sample Preparation:

- A sample of **3-Benzoylbenzonitrile** is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3]
- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.[4]

Data Acquisition:

- The prepared sample is placed in a strong magnetic field generated by a superconducting magnet.[3]
- The sample is irradiated with radio frequency pulses.[4]
- The emitted signals from the nuclei returning to their ground state are detected and recorded.[3]
- For ¹H NMR, the chemical shifts, signal integrations, and coupling patterns are analyzed.
- For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Solid Sample): There are several methods for preparing solid samples for FT-IR analysis:

- KBr Pellet Method:
 - Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder, which is transparent to IR radiation.[5]

- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[5]
- Attenuated Total Reflectance (ATR):
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).^[5]
 - Pressure is applied to ensure good contact between the sample and the crystal.^[5] This method requires minimal sample preparation.^[6]

Data Acquisition:

- The prepared sample is placed in the sample holder of the FTIR instrument.
- An infrared beam is passed through or reflected off the sample.
- The instrument measures the frequencies at which the sample absorbs radiation, and a spectrum of absorbance or transmittance versus wavenumber is generated.

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.^[7]

Sample Introduction:

- The sample must be volatile. Solid samples can be heated to achieve the necessary vapor pressure.^[8]
- The gaseous sample molecules are introduced into the ion source of the mass spectrometer under high vacuum.^[9]

Ionization and Fragmentation:

- In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).^{[8][10]}

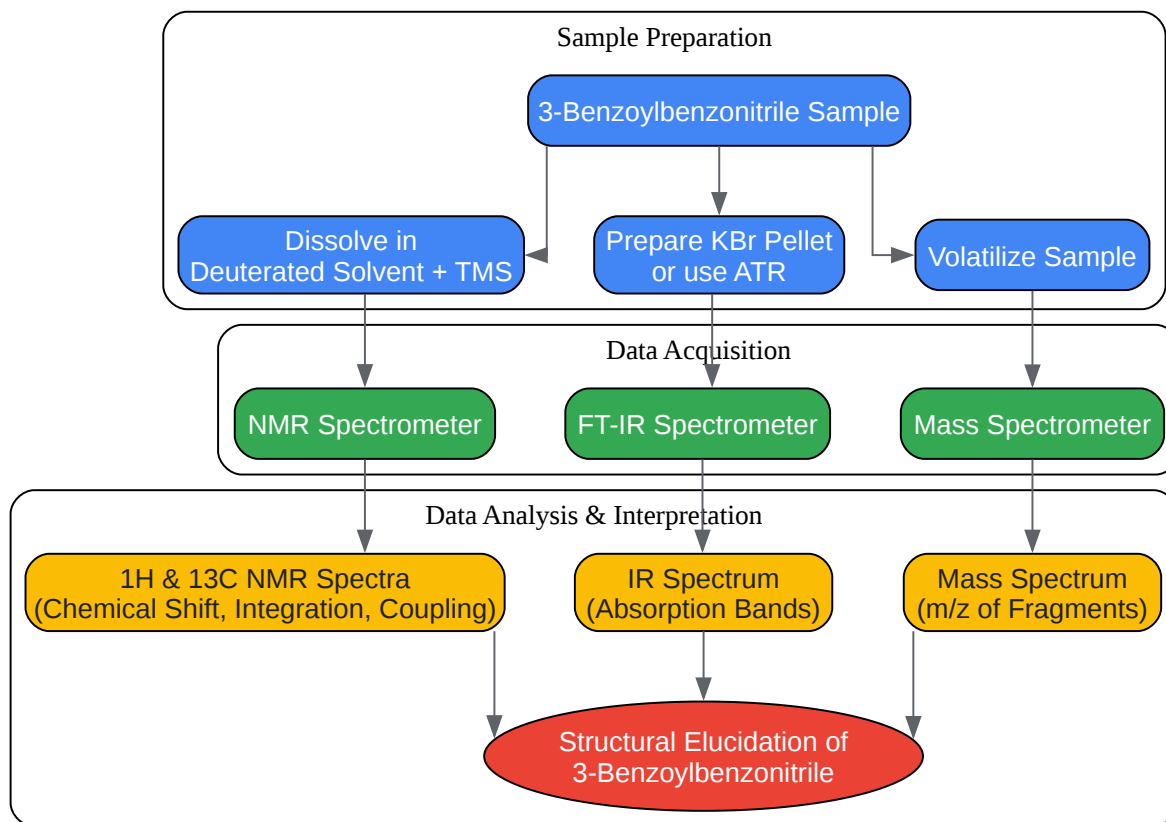
- This collision ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).^[7]
- The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions.^[8]

Detection:

- The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

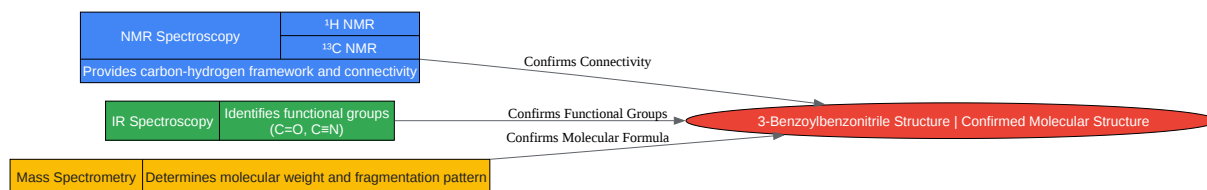
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.



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Caption: General workflow for the spectroscopic analysis of **3-Benzoylbenzonitrile**.



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Caption: Integration of spectroscopic data for structural confirmation.

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